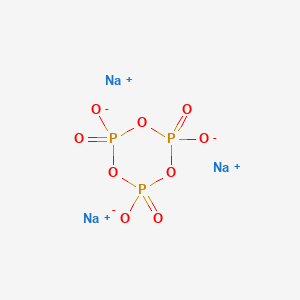

Sodium trimetaphosphate

Description

Properties

Key on ui mechanism of action |

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation. |

|---|---|

CAS No. |

7785-84-4 |

Molecular Formula |

H3NaO9P3 |

Molecular Weight |

262.93 g/mol |

IUPAC Name |

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |

InChI Key |

DTDZJFRNMABDAF-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

Isomeric SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |

Other CAS No. |

7785-84-4 |

physical_description |

Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |

Related CAS |

13566-25-1 (Parent) |

shelf_life |

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |

Synonyms |

calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Sodium Trimetaphosphate: An In-depth Technical Guide for Laboratory Use

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of sodium trimetaphosphate (Na₃P₃O₉), a versatile reagent with applications in drug development, biochemical research, and materials science. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols for various synthesis routes, purification techniques, and analytical methods for quality control. The guide emphasizes laboratory-scale procedures, presenting quantitative data in structured tables for clear comparison and utilizing diagrams to illustrate key processes.

Introduction

This compound (STMP) is a cyclic inorganic polyphosphate that serves as a key phosphorylating agent and crosslinker in numerous scientific applications. Its ability to modify starches, stabilize vitamin C, and act as a precursor in prebiotic chemistry studies highlights its importance in the laboratory. The synthesis of high-purity STMP is crucial for reproducible and reliable experimental outcomes. This guide details the most common and effective methods for the laboratory synthesis and purification of STMP, providing researchers with the necessary information to produce this reagent in-house.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of production. The following sections detail the most prevalent laboratory-scale synthesis routes.

Thermal Decomposition of Sodium Dihydrogen Phosphate (B84403)

This is a widely used and reliable method for producing high-purity STMP. The reaction involves the dehydration and cyclization of three molecules of sodium dihydrogen phosphate upon heating.

Reaction: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O

Experimental Protocol:

-

Preparation: Place anhydrous sodium dihydrogen phosphate (NaH₂PO₄) in a porcelain or platinum crucible.

-

Heating: Heat the crucible in a muffle furnace to 550-570°C.[1][2] The heating should be gradual to avoid spattering.

-

Reaction Time: Maintain the temperature for several hours to ensure complete conversion. The exact time can be optimized based on the quantity of starting material.

-

Cooling: After the reaction is complete, remove the crucible from the furnace and allow it to cool to room temperature in a desiccator to prevent moisture absorption.

-

Product: The resulting product is a white, crystalline solid of this compound.

Reaction of Sodium Chloride and Orthophosphoric Acid

This one-step thermal process is an economical and environmentally friendly alternative, with hydrochloric acid as the only byproduct.[3][4]

Reaction: 3NaCl + 3H₃PO₄ → Na₃P₃O₉ + 3HCl + 3H₂O[1]

Experimental Protocol:

-

Mixing: In a fume hood, thoroughly mix equimolar amounts of sodium chloride (NaCl) and orthophosphoric acid (H₃PO₄) in a suitable reaction vessel, such as a high-temperature resistant glass or ceramic beaker.

-

Heating: Heat the mixture to 600°C in a furnace.[1][4] It is crucial to ensure adequate ventilation to safely remove the evolved hydrogen chloride gas.

-

Reaction Monitoring: The reaction is complete when the evolution of HCl gas ceases.

-

Cooling: Allow the reaction vessel to cool to room temperature in a desiccator.

-

Product: The final product is a solid mass of this compound.

Controlled Hydrolysis of Sodium Hexametaphosphate

Sodium hexametaphosphate (SHMP) can be hydrolyzed to this compound, particularly under acidic conditions. This method requires careful control of pH, temperature, and reaction time to favor the formation of the trimer over other hydrolysis products like orthophosphate.

Experimental Protocol:

-

Dissolution: Dissolve sodium hexametaphosphate in deionized water to create a solution of the desired concentration.

-

Acidification: Adjust the pH of the solution to an acidic range using a suitable acid (e.g., hydrochloric acid). The optimal pH should be determined experimentally to maximize STMP yield.

-

Heating: Gently heat the acidic solution. The temperature and duration of heating will influence the rate of hydrolysis and the product distribution.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as ion chromatography or ³¹P-NMR, to determine the optimal time to stop the reaction when the concentration of STMP is at its maximum.

-

Neutralization and Isolation: Once the desired conversion is achieved, neutralize the solution and isolate the this compound, for example, by precipitation or crystallization.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials or byproducts. Purification is essential to achieve the high purity required for most laboratory applications.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds.[5][6]

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which STMP is soluble at high temperatures but less soluble at low temperatures. Water is a common solvent for STMP.

-

Dissolution: Dissolve the crude STMP in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can increase the yield of crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in an oven at an appropriate temperature or in a desiccator.

Precipitation of the Hexahydrate

A specific method for purifying STMP involves the precipitation of its hexahydrate form (Na₃P₃O₉·6H₂O) from an aqueous solution.[1]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in deionized water.

-

Precipitation: Add sodium chloride (NaCl) to the solution. Due to the common ion effect, the solubility of this compound is reduced, leading to the precipitation of the hexahydrate.

-

Isolation: Collect the precipitated this compound hexahydrate by filtration.

-

Washing: Wash the precipitate with a minimal amount of cold water or a saturated sodium chloride solution.

-

Drying: The hexahydrate can be used directly or carefully dried to obtain the anhydrous form. Note that heating the hexahydrate to 53°C will cause it to decompose to the anhydrous form.[1]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the described synthesis methods for this compound.

| Parameter | Thermal Decomposition of NaH₂PO₄ | Reaction of NaCl and H₃PO₄ | Controlled Hydrolysis of SHMP |

| Reaction Temperature | 550 - 570°C[1][3] | 600°C[1] | Varies (requires optimization) |

| Purity of Product | Up to 99.7%[3] | Up to 99%[4] | Dependent on control |

| Yield | High (exact % not specified) | High (exact % not specified) | Varies (requires optimization) |

| Key Advantages | High purity product | Economical, readily available starting materials | Utilizes a different starting material |

| Key Disadvantages | Requires high temperatures | Produces corrosive HCl gas | Requires careful control to avoid over-hydrolysis |

Analytical Techniques for Quality Control

To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of different phosphate species, including trimetaphosphate, pyrophosphate, and orthophosphate.[7][8][9][10]

Typical IC Parameters:

-

Column: Anion exchange column (e.g., Metrosep A Supp 17, Dionex IonPac AS28-Fast-4µm)[8][11]

-

Eluent: A gradient of a basic solution, such as sodium hydroxide (B78521) (e.g., 100 mmol/L NaOH)[7]

-

Flow Rate: Typically around 1.0 mL/min[7]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is an excellent method for the structural characterization and purity assessment of phosphorus-containing compounds.[12][13][14][15] this compound will exhibit a characteristic singlet in the ³¹P-NMR spectrum.

Typical ³¹P-NMR Parameters:

-

Solvent: Deuterium oxide (D₂O)[12]

-

Reference: 85% Phosphoric acid (H₃PO₄) as an external standard[12]

-

Decoupling: Proton decoupling is typically used to simplify the spectrum.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This guide has provided detailed methodologies for the synthesis and purification of this compound for laboratory use. By following the outlined protocols for thermal decomposition of sodium dihydrogen phosphate, the reaction of sodium chloride with orthophosphoric acid, or the controlled hydrolysis of sodium hexametaphosphate, researchers can produce high-purity STMP. The described purification and analytical techniques are essential for ensuring the quality of the final product, which is critical for its successful application in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3347627A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. One-Step Synthesis of this compound (Na3P3O9) from Sodium Chloride and Orthophosphoric Acid | CoLab [colab.ws]

- 5. Home Page [chem.ualberta.ca]

- 6. mt.com [mt.com]

- 7. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]

- 8. Phosphate in sodium and potassium phosphates compounded injections | Metrohm [metrohm.com]

- 9. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Trimetaphosphate: A Technical Guide to Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Sodium trimetaphosphate (STMP), a cyclic inorganic phosphate (B84403) with the formula Na₃P₃O₉, serves as a versatile and highly functional reagent in diverse scientific and industrial applications.[1][2] Its unique six-membered ring structure is central to its reactivity, enabling its primary functions as a phosphorylating and cross-linking agent.[3] This technical guide provides an in-depth exploration of the chemical structure and reactivity of STMP, offering detailed experimental protocols and data for laboratory and development applications, particularly in the modification of biopolymers and drug delivery systems.[4][5]

Chemical Structure and Physical Properties

This compound is the sodium salt of trimetaphosphoric acid.[1] The core of the molecule is the trimetaphosphate anion, (P₃O₉)³⁻, which consists of a six-membered ring of alternating phosphorus and oxygen atoms.[3] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Though often depicted with a specific resonance structure, the trianion possesses high symmetry.[1][6] STMP typically exists as a colorless or white crystalline solid and is also known in its hexahydrate form (Na₃P₃O₉·6H₂O).[1] It is readily soluble in water but insoluble in alcohol.[3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Na₃P₃O₉ | [1][3] |

| Molar Mass | 305.885 g/mol | [1][8] |

| Appearance | Colorless or white crystals/powder | [1][3] |

| Density | 2.49 g/cm³ (anhydrous) | [1] |

| 1.786 g/cm³ (hexahydrate) | [1] | |

| Melting Point | 53 °C (hexahydrate, decomposes) | [1][3] |

| 627.6 °C (anhydrous) | [9] | |

| Solubility in Water | 22 g/100 mL | [1] |

| Solubility | Insoluble in alcohol | [1][7] |

| pH (1% solution) | 6.0 - 9.0 | [2] |

| Crystal Structure | Triclinic (hexahydrate) | [1][3] |

Chemical Reactivity and Mechanisms

The reactivity of STMP is dominated by the susceptibility of the phospho-anhydride bonds in its cyclic structure to nucleophilic attack. This leads to two primary reaction pathways: hydrolysis and phosphorylation (cross-linking).

Hydrolysis

In aqueous solutions, STMP undergoes hydrolysis, where the six-membered ring is opened to form the linear sodium triphosphate.[1] This reaction is catalyzed by both acid and base.[10] The rate of hydrolysis is significantly dependent on pH and temperature, with the reaction being faster in basic conditions.[10][11] In acidic solutions, the mechanism is considered to be an Sₙ2 type reaction, where the rate is highly dependent on the nucleophilicity of water.[10][12]

Reaction: Na₃P₃O₉ + H₂O → H₂Na₃P₃O₁₀[1]

The primary product of this ring-opening is sodium tripolyphosphate.[11] Further hydrolysis can degrade tripolyphosphate into pyrophosphate and orthophosphate, although this occurs at a slower rate.

Phosphorylation and Cross-Linking Reactions

STMP is a highly effective agent for phosphorylating and cross-linking polymers containing nucleophilic groups, such as hydroxyl (-OH) and amino (-NH₂) groups.[13][14] This reactivity is fundamental to its use in modifying biopolymers like starches, proteins, and natural gums to enhance their functional properties for food, pharmaceutical, and material science applications.[5][15][16]

The reaction mechanism involves a nucleophilic attack by a hydroxyl or amino group on one of the phosphorus atoms in the trimetaphosphate ring.[13][17] This attack leads to the opening of the cyclic structure and the formation of a covalent phosphate ester or phosphoramidate (B1195095) linkage between the polymer and the linear phosphate chain.[18][19] If a second nucleophilic group from another polymer chain reacts with the same linear phosphate intermediate, a cross-link is formed, creating a more robust, three-dimensional network.[20]

This cross-linking enhances properties such as:

Quantitative Reactivity Data

The efficiency of STMP-mediated reactions is highly dependent on experimental conditions. The tables below summarize typical parameters for the modification of common biopolymers.

Table 2: Optimal Conditions for Phosphorylation of Proteins with STMP

| Parameter | Soybean Protein | Peanut Protein | Reference |

| STMP Concentration (% w/w) | 2% | 2% | [15] |

| pH | 12.5 | 12.5 | [15] |

| Temperature (°C) | 55 | 35 | [15] |

| Time (h) | 5 | 3 | [15] |

| Max. Phosphorylation Achieved | 25% | 30% | [15] |

Table 3: Optimized Conditions for Cross-linking Zein and Starch with STMP

| Parameter | Zein Modification | Starch Modification | References |

| STMP to Substrate Ratio | 0.03 (mass ratio) | 4% - 40% (wt. based on dry starch) | [14][18][22] |

| pH | 6.8 | 11.5 - 12.0 | [14][23] |

| Temperature (°C) | 25 | 30 - 50 | [14][23] |

| Time (h) | 2 | Not specified | [14] |

Experimental Protocols

Protocol for Cross-Linking of Starch with STMP

This protocol describes a general method for preparing cross-linked starch, a common application in the food and pharmaceutical industries to improve stability and texture.[16][18][22]

1. Materials and Reagents:

-

Native Starch (e.g., corn, wheat, or tigernut starch)

-

This compound (STMP)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization

-

Deionized Water

-

pH meter

-

Stirring hotplate

-

Centrifuge

-

Drying oven or freeze-dryer

2. Methodology:

-

Prepare Starch Slurry: Create a starch slurry (e.g., 30-40% starch by weight) in deionized water in a reaction vessel. Stir continuously to ensure a homogenous suspension.[23]

-

Add Cross-linking Agent: Dissolve the desired amount of STMP (e.g., 4% w/w based on dry starch) in a small amount of water and add it to the starch slurry.[18]

-

Adjust pH: While stirring, slowly add NaOH solution to raise the pH of the slurry to the target alkaline level, typically between 11.5 and 12.0.[23] This high pH is crucial for activating the hydroxyl groups on the starch molecules and facilitating the reaction. Maintain this pH throughout the reaction.

-

Reaction: Maintain the slurry at a controlled temperature (e.g., 40-50°C) with continuous stirring for the desired reaction time (typically 1-3 hours).[23]

-

Neutralization: After the reaction period, cool the slurry and neutralize it by slowly adding HCl solution until the pH reaches approximately 6.5-7.0.

-

Washing and Recovery: Wash the modified starch by repeatedly centrifuging the slurry, decanting the supernatant, and resuspending the starch pellet in deionized water. This process removes unreacted reagents and salts. Repeat this washing step 3-4 times.

-

Drying: Dry the final washed starch cake in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a freeze-dryer to obtain a fine powder.

-

Characterization: The resulting cross-linked starch can be analyzed for its degree of substitution, swelling power, solubility, thermal properties (DSC), and morphological changes (SEM) to confirm successful modification.[16][18]

Conclusion

This compound is a powerful and versatile reagent whose utility is derived from its strained, cyclic structure. Its predictable reactivity through hydrolysis and nucleophilic ring-opening makes it an invaluable tool for researchers in materials science, food chemistry, and drug development. A thorough understanding of its reaction mechanisms and the influence of process parameters such as pH and temperature is critical for harnessing its full potential in creating novel materials with enhanced functionality and performance. The protocols and data presented in this guide serve as a foundational resource for the effective application of STMP in advanced research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. grokipedia.com [grokipedia.com]

- 4. What is this compound used for? - Topinchem.com [topinchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. echemi.com [echemi.com]

- 8. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. academic.oup.com [academic.oup.com]

- 11. datapdf.com [datapdf.com]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound | High-Purity Reagent [benchchem.com]

- 14. scielo.br [scielo.br]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. scielo.br [scielo.br]

- 17. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of cross-linking with this compound on structural and adsorptive properties of porous wheat starches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. camachem.com [camachem.com]

- 22. mdpi.com [mdpi.com]

- 23. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]

Spectroscopic Analysis of Sodium Trimetaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of sodium trimetaphosphate (Na₃P₃O₉), a cyclic inorganic phosphate (B84403) with applications in the food, construction, and pharmaceutical industries. The guide focuses on three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the characterization of this compound.

Introduction to this compound

This compound (STMP) is the sodium salt of trimetaphosphoric acid, with the chemical formula Na₃P₃O₉. It exists as a stable, colorless solid and is known for its ability to act as a cross-linking agent and a sequestering agent.[1] Accurate characterization of STMP is crucial for its application in various fields, and spectroscopic methods provide essential information about its structure, purity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of phosphate compounds. For this compound, ³¹P and ¹⁷O NMR are particularly informative.

2.1. ³¹P NMR Spectroscopy

Phosphorus-31 is a 100% naturally abundant nucleus with a spin of ½, making it highly suitable for NMR analysis.[2] In ³¹P NMR, the chemical shift is sensitive to the local electronic environment of the phosphorus atom. For this compound, a single peak is typically observed, indicating the chemical equivalence of the three phosphorus atoms in the cyclic structure.[3]

2.2. ¹⁷O NMR Spectroscopy

Oxygen-17 NMR, although more challenging due to the low natural abundance and quadrupolar nature of the nucleus, provides detailed information about the oxygen environments. In this compound, two distinct oxygen environments exist: bridging oxygens (P-O-P) and non-bridging (terminal) oxygens (P=O). Solid-state ¹⁷O NMR techniques, such as Magic Angle Spinning (MAS) and Triple Quantum MAS (3QMAS), can resolve these different oxygen sites.[4][5][6]

2.3. Quantitative NMR Data

| Nucleus | Technique | Chemical Shift (δ) ppm | Reference |

| ³¹P | Solution-state | ~ -21 to -24 ppm | [3] |

| ¹⁷O | Solid-state MAS | Bridging: ~100-120 ppm | [4][5] |

| ¹⁷O | Solid-state MAS | Non-bridging: ~140-160 ppm | [4][5] |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.

2.4. Experimental Protocol: Solid-State ³¹P MAS NMR

-

Sample Preparation: The solid this compound sample is packed into a zirconia rotor (typically 4 mm diameter).[7][8]

-

Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. A typical setup would involve a high-field magnet (e.g., 11.7 T).[7][8]

-

Acquisition Parameters:

-

A direct polarization (DP) or cross-polarization (CP) pulse sequence can be used.[7][9]

-

Magic Angle Spinning (MAS) is employed at a moderate to high speed (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.[9]

-

A suitable relaxation delay (e.g., 30-300 s) is used to ensure full relaxation of the phosphorus nuclei between scans.[7]

-

Proton decoupling may be applied during acquisition to remove ¹H-¹³P couplings if protons are present in the vicinity.[10]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.[3][9]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the vibrational modes of molecules. Both FTIR and Raman spectroscopy provide complementary information about the functional groups present in this compound. The primary vibrational modes of interest are the stretching and bending of the P-O bonds within the P₃O₉ ring.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample. The characteristic vibrational modes of the trimetaphosphate anion give rise to a series of absorption bands. Key vibrational modes include the symmetric and asymmetric stretching of the P-O-P bridge and the terminal P=O bonds.

3.2. Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and can be a powerful complementary technique to FTIR.

3.3. Quantitative Vibrational Data

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~1296 | P=O stretching | [11][12] |

| FTIR | ~1102 | P=O stretching | [11][12] |

| FTIR | ~985 | P-O-P asymmetric stretching | [11][12] |

| FTIR | ~774 | P-O-P symmetric stretching | [11][12] |

| Raman | ~1158 | PO₂⁻ stretching | [13] |

| Raman | ~679 | P-O-P symmetric stretching | [13] |

3.4. Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation:

-

Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.[14]

-

The ground sample is thoroughly mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[14]

-

The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

-

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded, typically in the mid-infrared region (4000-400 cm⁻¹), with a sufficient number of scans for a good signal-to-noise ratio.[12]

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.5. Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the solid this compound powder is placed in a suitable sample holder, such as an aluminum cup or on a microscope slide.[16]

-

Instrumentation:

-

Data Acquisition:

-

The scattered light is passed through a filter to remove the strong Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD).

-

The spectrum is acquired over a range of Raman shifts, with an appropriate exposure time and number of accumulations.[16]

-

-

Data Processing: The raw data is processed to produce a spectrum of Raman intensity versus Raman shift (in cm⁻¹).

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflows and the logical relationship between the spectroscopic techniques.

Caption: Workflow for Solid-State NMR Analysis of STMP.

Caption: Workflow for FTIR and Raman Analysis of STMP.

Caption: Logical Relationship Between Spectroscopic Techniques.

Conclusion

NMR, FTIR, and Raman spectroscopy are indispensable tools for the comprehensive analysis of this compound. ³¹P NMR confirms the cyclic structure, while solid-state ¹⁷O NMR can distinguish between bridging and non-bridging oxygen atoms. FTIR and Raman spectroscopy provide complementary information on the vibrational modes of the phosphate backbone. By employing the experimental protocols outlined in this guide, researchers can obtain high-quality spectroscopic data for the accurate characterization of this compound in various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 17O solid-state NMR and first-principles calculations of this compound (Na3P3O9), tripolyphosphate (Na5P3O10), and pyrophosphate (Na4P2O7). | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 16. THE PULSAR Engineering [thepulsar.be]

- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. researchgate.net [researchgate.net]

Hydrolysis Kinetics of Sodium Trimetaphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of sodium trimetaphosphate (STMP) under varying pH conditions. The stability of the trimetaphosphate ring is highly dependent on pH and temperature, which is a critical consideration in its various applications, including as a cross-linking agent in drug delivery systems and a component in biopharmaceutical formulations.

Introduction to this compound Hydrolysis

This compound is a cyclic polyphosphate composed of a six-membered ring of alternating phosphorus and oxygen atoms. Its hydrolysis involves the cleavage of a phosphorus-oxygen-phosphorus (P-O-P) bond within this ring structure. The primary product of this hydrolysis is the linear sodium tripolyphosphate.[1] This reaction is catalyzed by both acid and base, exhibiting significant changes in reaction rate across the pH spectrum. Understanding the kinetics of this process is essential for controlling the stability and reactivity of STMP in aqueous environments.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via the opening of the cyclic ring to form the linear tripolyphosphate anion. This is the predominant initial step in the overall degradation process under a wide range of pH conditions.

Caption: Hydrolysis pathway of this compound.

Quantitative Data on Hydrolysis Kinetics

The rate of this compound hydrolysis is profoundly influenced by pH and temperature. The following tables summarize the available quantitative data from various studies.

Table 1: Hydrolysis Kinetics of this compound in Alkaline Conditions

| pH (approx.) | Temperature (°C) | Initial [STMP] | Other Conditions | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (kcal/mol) | Reference |

| > 12 | 70 | - | 20% solids, stoichiometric NaOH | - | ~2 min | - | [1] |

| Alkaline | 25-50 | 10⁻⁴ to 10⁻⁸ M | 0.05 to 0.18 M NaOH | - | - | 15.5 - 17.5 | [1] |

| Alkaline | - | 0.01 to 0.04 M | Equal molar NaOH | - | - | 16.2 - 17.3 | [1] |

| 9-10 | - | - | - | Very slow | - | - | [1] |

Note: The hydrolysis rate in alkaline solutions is also dependent on the ionic strength of the solution.[1]

Table 2: Hydrolysis Kinetics of this compound in Acidic and Neutral Conditions

Comprehensive quantitative data for the hydrolysis of this compound in acidic and neutral aqueous solutions is less readily available in the public literature compared to alkaline conditions. However, it is established that the hydrolysis is acid-catalyzed. The rate is generally slower in neutral pH compared to both acidic and highly alkaline conditions.

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |

| Acidic | - | Catalyzed | - | - | [2] |

| Neutral | - | Slowest | - | - | [2] |

Experimental Protocols for Studying Hydrolysis Kinetics

The study of this compound hydrolysis kinetics involves several key steps, from reaction initiation to the analysis of phosphate (B84403) species over time.

General Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of this compound hydrolysis.

Caption: Experimental workflow for hydrolysis kinetics study.

Detailed Methodologies

4.2.1. Materials and Reagents:

-

This compound (high purity)

-

Deionized water (18 MΩ·cm)

-

Buffer solutions (e.g., phosphate, borate, citrate) for maintaining constant pH.

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

-

Quenching solution (e.g., ice-cold acidic buffer).

4.2.2. Reaction Procedure:

-

Prepare a buffer solution of the desired pH and bring it to the target reaction temperature in a thermostated water bath.

-

Prepare a stock solution of this compound in deionized water.

-

Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the pre-heated buffer solution.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by transferring the aliquot to a vial containing an ice-cold quenching solution (e.g., a buffer at a pH where the hydrolysis rate is negligible, such as pH 5).[1]

4.2.3. Analytical Methods for Monitoring Hydrolysis:

Two primary methods are recommended for the quantitative analysis of the different phosphate species during the hydrolysis of this compound:

-

Ion-Exchange Chromatography (IEC):

-

Principle: IEC separates the different phosphate anions (trimetaphosphate, tripolyphosphate, pyrophosphate, and orthophosphate) based on their charge and size.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column and a conductivity detector is typically used.

-

Mobile Phase: A gradient of an electrolyte solution (e.g., NaOH or a salt buffer) is used to elute the phosphate species from the column.

-

Quantification: The concentration of each phosphate species is determined by comparing the peak areas in the chromatogram to those of known standards.

-

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:

-

Principle: ³¹P NMR is a non-destructive technique that can distinguish and quantify different phosphorus-containing compounds based on their unique chemical shifts.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure: The reaction can be monitored in real-time within the NMR tube, or quenched samples can be analyzed. The relative concentrations of trimetaphosphate and its hydrolysis products can be determined by integrating the corresponding peaks in the ³¹P NMR spectrum. For accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Relationship Between pH and Hydrolysis Rate

The hydrolysis of this compound is subject to both specific acid and specific base catalysis. This results in a characteristic "U-shaped" pH-rate profile, where the rate of hydrolysis is at its minimum in the neutral pH range and increases significantly in both acidic and alkaline conditions.

Caption: Relationship between pH and hydrolysis rate.

Conclusion

The hydrolysis of this compound is a complex process significantly influenced by pH and temperature. While the kinetics in alkaline media are relatively well-documented, there is a need for more comprehensive quantitative data in acidic and neutral environments. The experimental protocols outlined in this guide, utilizing techniques such as ion-exchange chromatography and ³¹P NMR spectroscopy, provide a robust framework for researchers to conduct detailed kinetic studies. A thorough understanding of these hydrolysis kinetics is paramount for the effective and reliable application of this compound in pharmaceutical and other scientific fields.

References

Sodium Trimetaphosphate as a Phosphorylating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of sodium trimetaphosphate (STMP) as a versatile phosphorylating agent. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize STMP in their work.

Core Mechanism of Phosphorylation by this compound

This compound is a cyclic polyphosphate composed of a six-membered ring of alternating phosphorus and oxygen atoms. Its utility as a phosphorylating agent stems from the inherent ring strain and the electrophilic nature of its phosphorus atoms. The core mechanism involves the nucleophilic attack on one of the phosphorus atoms within the trimetaphosphate ring, leading to the opening of the ring and the formation of a linear triphosphate derivative of the nucleophile.

The general mechanism can be summarized in the following key steps:

-

Nucleophilic Attack: The reaction is initiated by a nucleophile, typically an alcohol (hydroxyl group) or an amine (amino group), attacking one of the electrophilic phosphorus atoms of the STMP ring. This step is highly dependent on the pH of the reaction medium. Alkaline conditions are generally required to deprotonate the nucleophile (e.g., converting an alcohol to an alkoxide or an amine to its more nucleophilic free base form), thereby increasing its nucleophilicity and facilitating the attack on the phosphorus atom.

-

Ring Opening: The nucleophilic attack leads to the cleavage of a phosphorus-oxygen bond within the cyclic trimetaphosphate structure. This results in the opening of the ring and the formation of a linear triphosphate ester or phosphoramidate (B1195095) intermediate covalently attached to the original nucleophilic molecule.

-

Hydrolysis (optional): The resulting linear triphosphate derivative can be susceptible to hydrolysis, which may lead to the eventual formation of a monophosphate derivative, releasing pyrophosphate or orthophosphate as byproducts. The extent of hydrolysis depends on the reaction conditions, particularly pH and temperature, and the stability of the triphosphorylated product.

The overall reaction can be generalized as follows:

R-XH + Na₃P₃O₉ → R-X-P₃O₉H₂Na₂ + NaOH

Where R-XH represents a nucleophile with X being oxygen (for alcohols) or nitrogen (for amines).

Mandatory Visualization: Reaction Mechanisms

Quantitative Data on STMP-Mediated Phosphorylation

The efficiency of phosphorylation using STMP is influenced by several factors, including the nature of the substrate, STMP concentration, pH, temperature, and reaction time. Below are tables summarizing quantitative data from cited studies on the phosphorylation of various substrates.

Table 1: Phosphorylation of Soybean and Peanut Protein Isolates[1]

| Protein Source | STMP Conc. (% w/w) | pH | Temp. (°C) | Time (h) | Degree of Phosphorylation (%) |

| Soybean | 2 | 12.5 | 55 | 5 | 25 |

| Peanut | 2 | 12.5 | 35 | 3 | 30 |

Note: The degree of phosphorylation is defined as the percentage of serine and lysine (B10760008) residues that are phosphorylated.

Table 2: N-Phosphorylation of Amino Acids with STMP[2]

| Amino Acid | Reaction Time (h) | Temperature (°C) | pH (±0.1) | Yield (%) |

| Glycine | 24 | 30 | 10.0 | 85 |

| Alanine | 24 | 30 | 10.0 | 82 |

| Valine | 48 | 30 | 10.0 | 75 |

| Leucine | 48 | 30 | 10.0 | 78 |

| Phenylalanine | 48 | 30 | 10.0 | 65 |

| Serine | 24 | 30 | 10.0 | 91 |

| Proline | 48 | 30 | 10.0 | 60 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of STMP as a phosphorylating agent. The following sections provide outlines for key experiments.

Protocol 1: Phosphorylation of Starch

This protocol is adapted from methodologies described for the phosphorylation of starch to modify its physicochemical properties.[1]

Materials:

-

Native starch

-

This compound (STMP)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution

-

Distilled water

Procedure:

-

Slurry Preparation: Prepare a starch slurry (e.g., 5-10% w/v) in distilled water.

-

Salt Addition: Add sodium sulfate to the slurry (e.g., 1-2% w/w of starch) to prevent gelatinization.

-

pH Adjustment: Adjust the pH of the slurry to a desired alkaline value (typically pH 10-12) using 1 M NaOH with constant stirring. The alkaline pH is crucial for the activation of the hydroxyl groups on the starch molecules.

-

STMP Addition: Add the desired amount of STMP (e.g., 2-10% w/w of starch) to the slurry while maintaining the temperature and pH.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30-50 °C) for a specific duration (e.g., 1-5 hours) with continuous stirring.

-

Neutralization: After the reaction period, neutralize the slurry to pH 6.5-7.0 by adding 1 M HCl.

-

Washing: Wash the modified starch multiple times with distilled water and then with ethanol to remove unreacted STMP, byproducts (pyrophosphate and orthophosphate), and salts. This can be done by repeated centrifugation and resuspension.

-

Drying: Dry the washed phosphorylated starch in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Phosphorylation of Proteins (e.g., Serine Residues)

This protocol provides a general framework for the phosphorylation of proteins in an aqueous solution.[2]

Materials:

-

Purified protein solution

-

This compound (STMP)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Buffer solution (e.g., Tris-HCl, pH adjusted to the desired reaction pH)

-

Dialysis tubing or centrifugal filter units for purification

-

Phosphate-buffered saline (PBS) or other suitable buffer for dialysis

Procedure:

-

Protein Solution Preparation: Prepare a solution of the target protein in a suitable buffer. The concentration will depend on the specific protein and experimental goals.

-

pH Adjustment: Adjust the pH of the protein solution to the desired alkaline level (typically pH 11-12.5) using a dilute NaOH solution. This step should be done carefully to avoid protein denaturation.

-

STMP Addition: Prepare a fresh solution of STMP and add it to the protein solution to the desired final concentration (e.g., 1-3% w/w of protein).

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) for a specific time (e.g., 1-4 hours) with gentle agitation.

-

Quenching and Neutralization: Stop the reaction by adjusting the pH back to a neutral range (pH 7-8) with a suitable buffer or dilute acid.

-

Purification: Remove unreacted STMP and byproducts.

-

Dialysis: Dialyze the reaction mixture extensively against a suitable buffer (e.g., PBS) with multiple buffer changes.

-

Size-Exclusion Chromatography: For more rigorous purification, size-exclusion chromatography can be used to separate the larger phosphorylated protein from smaller molecules like STMP and its hydrolysis products.

-

-

Analysis: Characterize the extent of phosphorylation using techniques such as 31P NMR, mass spectrometry, or specific phosphoprotein stains.

Mandatory Visualization: Experimental Workflow

Analytical Methods for Characterization

Accurate characterization of the phosphorylated product is essential to confirm the success of the reaction and to quantify the extent of modification.

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful technique for directly observing the phosphorus atoms in the sample. It can be used to distinguish between the phosphorus signals of STMP, the phosphorylated product, and various phosphate (B84403) byproducts, allowing for quantification of the phosphorylation yield.

-

Mass Spectrometry (MS): For proteins and peptides, mass spectrometry is an indispensable tool. By comparing the mass of the unmodified and modified molecules, the addition of phosphate groups can be confirmed. Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residues that have been phosphorylated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of phosphorylation through the appearance of new absorption bands corresponding to P-O and P=O stretching vibrations.

-

Colorimetric Assays: For certain substrates like starch, the degree of phosphorylation can be estimated using colorimetric methods that quantify the amount of bound phosphorus.

Conclusion

This compound serves as a cost-effective and versatile phosphorylating agent for a variety of nucleophilic substrates, including biopolymers like proteins and starch. The reaction mechanism is well-understood to proceed via a nucleophilic attack and ring-opening of the trimetaphosphate ring, with alkaline pH being a critical parameter for enhancing the reactivity of the nucleophile. By carefully controlling the reaction conditions, researchers can achieve significant degrees of phosphorylation, thereby modifying the physicochemical and functional properties of the target molecules. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of STMP-mediated phosphorylation in various research and development settings.

References

A Historical Perspective on the Discovery and Initial Studies of Sodium Trimetaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimetaphosphate (STMP), a ring-structured inorganic polyphosphate, has a rich history rooted in the early explorations of phosphorus chemistry. Its journey from a component of a complex mixture of "metaphosphates" to a well-characterized compound with diverse applications is a testament to the evolution of analytical techniques. This technical guide delves into the historical perspective of the discovery and initial studies of this compound, providing a detailed account of its synthesis, characterization, and the pioneering experimental work that established its unique cyclic structure. While early research focused on its chemical and physical properties, this guide also addresses the anachronistic inquiry into its role in signaling pathways from a historical standpoint.

Early Investigations into Condensed Phosphates: The Precursors to Discovery

The story of this compound begins not with its discovery, but with the broader investigation of condensed phosphoric acids in the 19th century. In 1833, the Scottish chemist Thomas Graham conducted seminal work on what he termed "metaphosphates," produced by the thermal dehydration of sodium dihydrogen phosphate (B84403). His preparations, later known as "Graham's salt," were complex mixtures of linear and cyclic polyphosphates, and the discrete nature of the trimetaphosphate ring was not yet understood.

The term "hexametaphosphoric acid" was later coined by Theodor Fleitmann in 1849. For many years, "hexametaphosphate" was used as a general term for these complex mixtures. The true nature of these condensed phosphates remained largely elusive due to the lack of analytical methods to separate and identify the individual polymeric and cyclic species.

The Dawn of a New Analytical Era: The Identification of this compound

The mid-20th century marked a turning point in the study of condensed phosphates with the advent of paper chromatography. This technique, pioneered and refined for phosphate analysis by scientists like Erich Thilo and H. Grunze , allowed for the separation of complex phosphate mixtures into their individual components. This analytical breakthrough was instrumental in the definitive identification and characterization of this compound as a distinct chemical entity with a cyclic structure.

The ability to separate trimetaphosphate from other linear and cyclic polyphosphates paved the way for its isolation and the study of its specific properties.

The First Synthesis and Characterization of this compound

While Graham's work in the 1830s produced mixtures containing trimetaphosphate, the first deliberate and well-characterized synthesis of this compound is largely attributed to the work of Thilo and his collaborators in the mid-20th century.

The Thermal Dehydration of Sodium Dihydrogen Phosphate

The most significant early method for the preparation of this compound, which later formed the basis for the industrial production method established in 1955, involves the controlled thermal decomposition of monosodium dihydrogen phosphate (NaH₂PO₄).

Experimental Protocol: Synthesis of this compound (based on early methods)

-

Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄) or its dihydrate (NaH₂PO₄·2H₂O).

-

Apparatus: A muffle furnace capable of maintaining a constant temperature. Platinum or porcelain crucibles.

-

Procedure:

-

A weighed amount of monosodium dihydrogen phosphate is placed in a crucible.

-

The crucible is heated in a muffle furnace to a temperature between 500 °C and 600 °C. The optimal temperature for the formation of the trimer was found to be around 550 °C.

-

The heating is continued for a specific duration, typically several hours, to ensure complete conversion. Early studies involved varying the heating times to understand the reaction kinetics and product distribution.

-

The reaction proceeds via the following equation: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O

-

After heating, the crucible is allowed to cool in a desiccator to prevent moisture absorption.

-

The resulting product is a white, crystalline solid, which is a mixture of different sodium metaphosphates, with this compound being the main component under optimized conditions.

-

Purification and Isolation

Early researchers relied on fractional crystallization to isolate pure this compound from the reaction mixture. The hexahydrate form (Na₃P₃O₉·6H₂O) is less soluble in cold water than other sodium metaphosphates, which facilitated its separation.

Experimental Protocol: Purification of this compound Hexahydrate

-

Procedure:

-

The crude product from the thermal dehydration is dissolved in a minimum amount of hot water.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then cooled slowly to induce crystallization.

-

The resulting crystals of this compound hexahydrate are collected by filtration.

-

The crystals are washed with a small amount of cold water and then dried.

-

Characterization: The Power of Paper Chromatography

Paper chromatography was the key analytical tool that enabled the definitive identification and purity assessment of this compound in these early studies.

Experimental Protocol: Paper Chromatographic Analysis of this compound

-

Stationary Phase: Filter paper (e.g., Whatman No. 1).

-

Mobile Phase (Solvent System): A variety of solvent systems were developed. A common type consisted of a mixture of an organic solvent (like isopropanol (B130326) or acetone), water, and an acid or base to control the pH. The specific composition of the solvent system determined the separation efficiency for different phosphate species.

-

Sample Preparation: A dilute aqueous solution of the synthesized this compound was prepared.

-

Procedure:

-

A small spot of the sample solution was applied to the starting line of the filter paper.

-

The edge of the paper was dipped into the mobile phase in a sealed chromatography tank.

-

The solvent was allowed to ascend the paper by capillary action, separating the different phosphate species based on their differential partitioning between the stationary and mobile phases.

-

After the solvent front reached a certain height, the paper was removed and dried.

-

The separated phosphate spots were visualized by spraying the chromatogram with a reagent that reacts with phosphates to produce a colored product (e.g., an acidic molybdate (B1676688) solution followed by a reducing agent).

-

-

Analysis: The position of the spots was compared with those of known phosphate standards. The cyclic trimetaphosphate was identified by its characteristic Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front).

Quantitative Data from Early Studies

The quantitative data from the initial studies of this compound were primarily focused on its chemical composition and physical properties. The following table summarizes some of the key quantitative data that would have been determined by early researchers.

| Property | Value (Anhydrous Na₃P₃O₉) | Value (Hexahydrate Na₃P₃O₉·6H₂O) | Method of Determination (Historical Context) |

| Chemical Formula | Na₃P₃O₉ | Na₃P₃O₉·6H₂O | Elemental analysis (gravimetric determination of sodium, phosphorus, and oxygen), determination of water of hydration by heating. |

| Molecular Weight | 305.88 g/mol | 413.97 g/mol | Calculated from the determined chemical formula and atomic weights. |

| Phosphorus Content (as P₂O₅) | ~69.6% | ~51.2% | Gravimetric analysis after hydrolysis to orthophosphate and precipitation as ammonium (B1175870) phosphomolybdate or magnesium ammonium phosphate. |

| Solubility in Water | Readily soluble | Moderately soluble, solubility decreases with temperature | Gravimetric determination of the amount of salt dissolved in a given volume of water at a specific temperature. |

| pH of Aqueous Solution | Slightly acidic to neutral | Slightly acidic to neutral | Potentiometric measurement using early pH meters or colorimetric indicators. |

Elucidation of the Cyclic Structure

The proposal and confirmation of the cyclic structure of the trimetaphosphate anion was a significant milestone. While paper chromatography could distinguish it from linear polyphosphates, more definitive evidence came from other physical and chemical methods.

-

Hydrolytic Stability: Early studies on the hydrolysis of condensed phosphates revealed that trimetaphosphate was relatively stable in neutral and alkaline solutions compared to linear polyphosphates of similar chain length. This suggested a different, more stable structure.

-

Lack of Titratable End Groups: Unlike linear polyphosphates which have acidic hydroxyl end groups, titration studies of pure this compound showed a lack of these characteristic end groups, further supporting a cyclic structure.

-

X-ray Crystallography: The definitive confirmation of the cyclic structure of the trimetaphosphate anion came from X-ray diffraction studies of its crystalline salts. These studies, conducted in the mid-20th century, provided precise measurements of bond lengths and angles, unequivocally demonstrating the six-membered ring of alternating phosphorus and oxygen atoms.

Initial Studies on Properties and Applications

The initial studies on this compound, following its isolation and characterization, focused on its chemical reactivity and potential uses.

-

Sequestering Agent: Early research recognized the ability of this compound to form stable complexes with metal ions, particularly calcium and magnesium. This property led to its investigation as a water softener and as an additive in detergents.

-

Food Additive: The non-toxic nature of this compound and its ability to interact with starches and proteins led to early explorations of its use in the food industry as a modifying agent for starches and as a stabilizer.

The Question of Signaling Pathways: A Historical Anomaly

The request to detail signaling pathways involving this compound from its early studies presents a historical anachronism. The concept of intricate cellular signaling pathways as we understand them today did not exist during the period of the discovery and initial characterization of this compound. The focus of research at that time was on fundamental chemistry, synthesis, and basic physical and chemical properties.

Early biological investigations, if any, would have been limited to toxicological studies or simple observations of its effects on biological systems, rather than the detailed elucidation of molecular signaling cascades. The role of inorganic polyphosphates in biological signaling is a much more recent area of scientific inquiry.

Therefore, there are no historical experimental workflows or signaling pathway diagrams from the initial studies of this compound to be represented using Graphviz.

Conclusion

The discovery and initial studies of this compound represent a significant chapter in the history of phosphorus chemistry. The journey from its existence within the complex mixture of Graham's salt to its isolation and structural elucidation was made possible by the development of powerful analytical techniques, most notably paper chromatography. The pioneering work of chemists like Erich Thilo laid the foundation for our understanding of this unique cyclic phosphate and paved the way for its diverse applications in industry and food science. While the early researchers could not have foreseen the future discoveries of the roles of polyphosphates in biological systems, their meticulous work in synthesis, purification, and characterization provided the essential groundwork for all subsequent research on this fascinating molecule.

An In-depth Technical Guide to the Physical Properties of Sodium Trimetaphosphate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimetaphosphate (STMP), with the chemical formula Na₃P₃O₉, is a cyclic inorganic polyphosphate. The hexahydrate form (Na₃P₃O₉·6H₂O) is a stable, crystalline solid that has garnered significant interest across various scientific disciplines, including food science, materials science, and pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is crucial for its application as a crosslinking agent, phosphorylating agent, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the core physical properties of this compound hexahydrate, complete with detailed experimental protocols and relevant biological context.

Core Physical Properties

The physical characteristics of this compound hexahydrate are summarized in the tables below, providing a clear and concise reference for laboratory and development work.

Table 1: General Physical Properties

| Property | Value | Reference |

| Appearance | Colorless or white, efflorescent, triclinic-rhombohedral prisms | [1][2][3] |

| Molecular Formula | Na₃P₃O₉·6H₂O | [1] |

| Molar Mass | 413.97 g/mol (Hexahydrate) | [1] |

| Density | 1.786 g/cm³ | [1] |

Table 2: Thermal and Solubility Properties

| Property | Value | Reference |

| Melting Point | 53 °C (decomposes to anhydrous form) | [1][2] |

| Solubility in Water | 22 g/100 mL | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| Thermal Stability | Loses water on storage at 20 °C, becomes anhydrous at 100 °C. Decomposes at temperatures above 513 K, forming sodium metaphosphate. | [3][4] |

Table 3: Optical and Structural Properties

| Property | Value | Reference |

| Refractive Index (n_D) | 1.433 | [1][3] |

| Crystal System | Triclinic | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound hexahydrate. The following sections outline the protocols for determining its key physical properties.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound hexahydrate is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable single crystal of this compound hexahydrate with dimensions between 0.1 and 0.2 mm is selected under a polarizing microscope.[5]

-

Mounting: The crystal is mounted on the tip of a glass fiber or in a loop with a cryoprotectant oil and placed on the goniometer head of the diffractometer.[5]

-

Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ=0.7108 Å), is used to collect diffraction data at a controlled temperature, often at low temperatures to minimize thermal vibrations.[5] Data is collected over a wide range of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using software packages like SHELX or Olex2.[6]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of this compound hexahydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound hexahydrate is placed in an inert crucible (e.g., aluminum or platinum).[7]

-

Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen purge at 20-50 mL/min).[7] The temperature program typically includes an initial isothermal step to ensure thermal stability before heating.[7]

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows the heat flow, indicating endothermic or exothermic transitions such as melting and decomposition.

Aqueous Solubility Determination

The solubility of this compound hexahydrate in water is a critical parameter for its use in aqueous formulations. The shake-flask method is a reliable technique for determining equilibrium solubility.[8]

Methodology:

-

Sample Preparation: An excess amount of this compound hexahydrate is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as ion chromatography or inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the sodium or phosphorus content.

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.

Refractive Index Measurement

The refractive index is a fundamental optical property. For a crystalline solid like this compound hexahydrate, the immersion method using a refractometer is a common approach.

Methodology:

-

Sample Preparation: A small, flat-surfaced crystal of this compound hexahydrate is selected.

-

Instrumentation: An Abbe refractometer or a similar instrument is used. The measurement is typically performed using the sodium D-line (λ = 589.3 nm) at a controlled temperature (e.g., 20 ± 0.5 °C).[10]

-

Procedure: A drop of a suitable immersion liquid with a refractive index close to that of the crystal is placed on the prism of the refractometer. The crystal is then placed on the liquid. The refractive index is read when the boundary line between the light and dark fields is sharp and centered in the eyepiece.

Biological Relevance and Applications in Drug Development

This compound is not merely an excipient; its chemical reactivity allows it to play an active role in modifying the properties of biomolecules and drug delivery systems.

Phosphorylation of Proteins and Peptides

STMP can act as a phosphorylating agent for amino acid residues such as serine and lysine (B10760008) in proteins and peptides.[11][12][13] This modification can alter the protein's structure, charge, and functionality. In a drug development context, this property could be explored for:

-

Modifying protein-based therapeutics: Phosphorylation can potentially enhance the stability or alter the biological activity of therapeutic proteins.

-

Studying kinase signaling pathways: As a simple phosphorylating agent, STMP could be used in preliminary studies to mimic the effects of kinase activity.

Crosslinking Agent in Drug Delivery Systems

STMP is widely used as a non-toxic crosslinking agent for polysaccharides like starch, dextran, and chitosan (B1678972) to form hydrogels.[14][15][16][17] These hydrogels can be designed for controlled drug release applications. The crosslinking occurs through the formation of phosphate (B84403) ester bonds with the hydroxyl groups of the polysaccharides.[14]

Experimental Workflow for Hydrogel Formation:

-

Polymer Solution: Prepare an aqueous solution of the desired polysaccharide.

-

Crosslinking: Add this compound to the polymer solution under alkaline conditions (adjusted with NaOH).

-

Gelation: The mixture is typically heated (e.g., 50-70 °C) for a specific duration to facilitate the crosslinking reaction and hydrogel formation.[15]

-

Purification: The resulting hydrogel is washed to remove unreacted reagents.

Conclusion

This compound hexahydrate possesses a unique set of physical properties that make it a valuable tool for researchers in drug development and related fields. Its well-defined crystalline structure, thermal behavior, and solubility, combined with its reactivity as a phosphorylating and crosslinking agent, open up numerous possibilities for the modification of biomolecules and the creation of advanced drug delivery systems. A thorough understanding and application of the experimental protocols outlined in this guide will enable scientists to effectively harness the potential of this versatile compound in their research and development endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. European Pharmacopoeia 2.2.6. Refractive Index | Anton Paar Wiki [wiki.anton-paar.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Cyclodextrin/dextran based hydrogels prepared by cross-linking with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Sodium Trimetaphosphate in Organic Solvents: A Technical Review

For Immediate Release

Slidell, LA – This technical guide addresses the solubility of sodium trimetaphosphate (STMP), a versatile inorganic salt with numerous applications in the food, pharmaceutical, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of STMP's solubility characteristics, particularly in non-aqueous systems.

This compound (Na₃P₃O₉) is a cyclic polyphosphate known for its high solubility in aqueous solutions.[1][2][3][4] However, extensive review of available chemical literature and supplier documentation reveals a consistent consensus: This compound is practically insoluble in alcohol and other common organic solvents. [1][5][6] This characteristic insolubility in non-polar and weakly polar organic media is a critical factor in its application and formulation.

General Experimental Protocol for Determining Solubility of Inorganic Salts in Organic Solvents

For researchers seeking to experimentally verify the solubility of an inorganic salt like this compound in a specific organic solvent, a common approach is the equilibrium solubility method . This method involves creating a saturated solution and then quantifying the concentration of the dissolved salt.

A generalized protocol for this method is outlined below.

I. Materials and Equipment

-

This compound (anhydrous)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., conductivity, refractive index, or mass spectrometry) or another appropriate analytical instrument such as an Inductively Coupled Plasma (ICP) spectrometer for phosphorus or sodium quantification.

-

Volumetric flasks and pipettes

II. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.

-

Sample Collection: After equilibration, carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or ICP, to determine the concentration of this compound.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL or mol/L.

The following diagram illustrates the general workflow for determining the solubility of an inorganic salt in an organic solvent.

Summary of Solubility Data

As noted, specific quantitative solubility data for this compound in various organic solvents is largely absent from the scientific literature, with sources consistently reporting it as insoluble.

| Organic Solvent | Reported Solubility |

| Alcohol (general) | Insoluble[1][5][6] |

| Methanol | No quantitative data available; expected to be negligible. |

| Ethanol | No quantitative data available; expected to be negligible. |

| Acetone | No quantitative data available; expected to be negligible. |

| Dimethylformamide (DMF) | No quantitative data available. |

| Dimethyl Sulfoxide (DMSO) | While DMSO is a powerful polar aprotic solvent capable of dissolving many inorganic salts, specific data for this compound is not available. |

Conclusion

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dispersion (STMP) this compound CAS: 7785-84-4 - Phosphorus-Based Chemicals, Sodium Tripolyphosphate (STPP) Precursor | Made-in-China.com [m.made-in-china.com]

- 3. camachem.com [camachem.com]

- 4. This compound STMP | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

Quantum Chemical Insights into the Structure of Sodium Trimetaphosphate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium trimetaphosphate (Na₃P₃O₉), a cyclic inorganic polyphosphate, plays a significant role in various industrial and biomedical applications. Its utility as a cross-linking agent, sequestering agent, and in drug delivery systems necessitates a fundamental understanding of its molecular structure and vibrational properties. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level, offering insights that complement experimental data and guide the development of new applications. This technical guide provides an in-depth overview of the quantum chemical calculations performed to characterize the structure of the trimetaphosphate anion (P₃O₉)³⁻, the core component of this compound.

Molecular Geometry

The geometric parameters of the trimetaphosphate anion, including bond lengths and angles, have been investigated using computational methods. These calculations are crucial for understanding the molecule's stability, reactivity, and interaction with other molecules. A key study in this area utilized a semi-empirical method, the Modified Neglect of Differential Overlap (MNDO), to optimize the geometry of the (P₃O₉)³⁻ ring under different symmetries.

Table 1: Calculated Geometric Parameters of the (P₃O₉)³⁻ Anion

| Parameter | D₃h Symmetry | C₃ᵥ Symmetry | C₂ᵥ Symmetry |

| Bond Lengths (Å) | |||

| P-O (ring) | 1.620 | 1.620 | 1.618, 1.621 |

| P=O (exocyclic) | 1.480 | 1.480 | 1.479, 1.481 |

| Bond Angles ( °) | |||

| O-P-O (ring) | 101.4 | 101.4 | 100.9, 101.8 |

| P-O-P (ring) | 132.0 | 132.0 | 131.2, 132.8 |

| O=P=O (exocyclic) | 126.3 | 126.3 | 126.0, 126.5 |

Data derived from theoretical calculations.